molecular formula C25H36N2O4S2 B486294 1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane CAS No. 522598-18-1

1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane

Cat. No.: B486294
CAS No.: 522598-18-1
M. Wt: 492.7g/mol
InChI Key: VVFXTVGYDUFPPB-UHFFFAOYSA-N
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Description

1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane is a chemical compound characterized by its unique structure, which includes two 4-tert-butylphenylsulfonyl groups attached to a 1,4-diazepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives .

Scientific Research Applications

1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(4-methylphenyl)sulfonyl]-1,4-diazepane
  • 1,4-Bis[(4-ethylphenyl)sulfonyl]-1,4-diazepane
  • 1,4-Bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane

Uniqueness

1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane is unique due to the presence of the bulky tert-butyl groups, which can influence its chemical reactivity and interactions with biological targets. This structural feature can enhance its stability and specificity in various applications .

Properties

IUPAC Name

1,4-bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O4S2/c1-24(2,3)20-8-12-22(13-9-20)32(28,29)26-16-7-17-27(19-18-26)33(30,31)23-14-10-21(11-15-23)25(4,5)6/h8-15H,7,16-19H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFXTVGYDUFPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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